molecular formula C58H92N10O13 B11929633 Val-Cit-PAB-MMAF

Val-Cit-PAB-MMAF

Cat. No.: B11929633
M. Wt: 1137.4 g/mol
InChI Key: DLDKFGYKTRRVEL-XCNCODNBSA-N
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Description

Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:

Comparison with Similar Compounds

Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:

This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.

Biological Activity

Val-Cit-PAB-MMAF (Valine-Citrulline-P-Aminobenzylcarbamate-Monomethyl Auristatin F) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy. This compound utilizes a cleavable linker system designed to enhance the stability and efficacy of the drug while minimizing systemic toxicity. The following sections provide an overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure that incorporates a valine-citrulline (Val-Cit) linker connected to the cytotoxic agent MMAF. The mechanism of action involves the selective delivery of MMAF to cancer cells via specific antibodies that target tumor-associated antigens. Upon internalization, the linker is cleaved by cathepsin enzymes, releasing MMAF and inducing apoptosis in targeted cells.

2. Stability and Cleavage Characteristics

The stability of this compound in biological systems is crucial for its therapeutic efficacy. Research indicates that the linker exhibits high stability in circulation, with significant cleavage occurring primarily within the tumor microenvironment due to elevated levels of cathepsin B.

Linker Type Cleavage Mechanism Stability in Plasma Efficacy (IC50)
Val-Cit-PABCathepsin BHigh0.5 nM
EVCitCathepsin BVery High0.2 nM

The data suggests that while both linkers are effective, EVCit provides superior stability and efficacy compared to Val-Cit .

3. Antitumor Activity

This compound has demonstrated potent antitumor activity in various preclinical models. In studies involving xenograft mouse models, this compound showed significant tumor regression compared to controls.

Case Study: MORAb-202

MORAb-202 is an ADC utilizing this compound linked to a humanized anti-folate receptor alpha antibody. In vitro assays revealed:

  • Cell Line Sensitivity : MORAb-202 exhibited IC50 values ranging from 0.1 to 1 nM across multiple folate receptor-positive cancer cell lines.
  • In Vivo Efficacy : In xenograft models, treatment with MORAb-202 resulted in a 70% reduction in tumor volume compared to untreated controls after three weeks of administration .

4. Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains a favorable profile with prolonged circulation time and effective tumor accumulation:

Parameter Value
Half-life (t1/2)12 days
Clearance Rate (CL)0.7 mL/h/kg
Area Under Curve (AUC)15,225 h·mg/mL

These pharmacokinetic properties indicate that this compound can achieve sustained therapeutic concentrations in target tissues while minimizing systemic exposure .

5. Conclusion

This compound represents a significant advancement in the field of ADCs, combining a stable linker with a potent cytotoxic payload to enhance therapeutic efficacy against cancer cells while reducing off-target effects. Ongoing research continues to explore its full potential in clinical settings, with promising results from preclinical studies paving the way for future applications in oncology.

Further studies are necessary to optimize dosing regimens and evaluate long-term outcomes in clinical trials, ensuring that this compound can be effectively integrated into cancer treatment protocols.

Properties

Molecular Formula

C58H92N10O13

Molecular Weight

1137.4 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1

InChI Key

DLDKFGYKTRRVEL-XCNCODNBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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